molecular formula C13H10F2O3 B11859744 2-(Difluoromethoxy)naphthalene-6-acetic acid

2-(Difluoromethoxy)naphthalene-6-acetic acid

Cat. No.: B11859744
M. Wt: 252.21 g/mol
InChI Key: JJYHIKAEISGYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)naphthalene-6-acetic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-6-acetic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring, followed by the acetic acid functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-6-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-6-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-acetic acid involves its interaction with specific molecular targets, leading to various biological effects. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)acetic acid: Shares the difluoromethoxy group but lacks the naphthalene ring.

    Naphthalene-2-acetic acid: Contains the naphthalene ring but lacks the difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)naphthalene-6-acetic acid is unique due to the combination of the difluoromethoxy group and the naphthalene ring, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds that lack one of these features.

Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[6-(difluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-4-3-9-5-8(6-12(16)17)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,16,17)

InChI Key

JJYHIKAEISGYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.